WAY-181187 oxalate

Description

Properties

IUPAC Name |

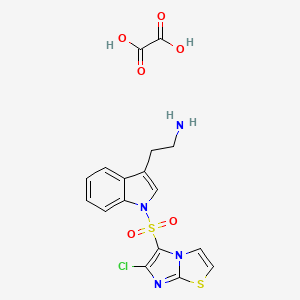

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S2.C2H2O4/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;3-1(4)2(5)6/h1-4,7-9H,5-6,17H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFVDFYVWBASDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883548-85-3 | |

| Record name | WAY-181187 oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883548853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY-181187 OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE19P5RM5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

WAY-181187 Oxalate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for WAY-181187 oxalate (B1200264), a potent and selective 5-HT₆ receptor full agonist. The information is compiled and synthesized from preclinical research to serve as a comprehensive resource for professionals in the fields of neuroscience and drug development.

Core Mechanism of Action

WAY-181187 is a high-affinity, selective, and full agonist for the serotonin (B10506) 5-HT₆ receptor.[1][2][3] Its primary mechanism of action involves binding to and activating these receptors, which are almost exclusively expressed in the central nervous system (CNS), particularly in brain regions associated with cognition and behavior.[4] This activation initiates a cascade of downstream signaling events that modulate the activity of various neurotransmitter systems.

The activation of 5-HT₆ receptors by WAY-181187 is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][5] Furthermore, WAY-181187-mediated 5-HT₆ receptor activation has been shown to involve other signaling pathways, including the activation of Fyn kinase and the extracellular signal-regulated kinase 1/2 (ERK1/2).[2][5]

A key consequence of WAY-181187's action is the significant modulation of GABAergic neurotransmission. Administration of WAY-181187 leads to robust increases in extracellular GABA levels in several brain regions, including the frontal cortex, hippocampus, striatum, and amygdala.[1][3][6] This effect is not observed in the nucleus accumbens or thalamus.[1][3][6] The increase in GABAergic tone is believed to be a primary contributor to the pharmacological effects of WAY-181187.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for WAY-181187, providing a clear comparison of its binding affinity and functional potency.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Kᵢ) | 2.2 nM | Human 5-HT₆ Receptor | [2][6] |

| Functional Potency (EC₅₀) | 6.6 nM | Human 5-HT₆ Receptor | [2][6] |

| Intrinsic Efficacy (Eₘₐₓ) | 93% | Human 5-HT₆ Receptor | [6] |

Signaling Pathways and Neurotransmitter Interactions

The activation of 5-HT₆ receptors by WAY-181187 initiates a complex signaling cascade that ultimately modulates various neurotransmitter systems. The diagram below illustrates the proposed signaling pathway.

In addition to increasing GABA release, WAY-181187 has been shown to produce modest but significant decreases in cortical dopamine and serotonin levels.[6] The effects on catecholamines are attenuated by the GABA-A receptor antagonist bicuculline, suggesting that the primary increase in GABAergic activity is responsible for the subsequent reduction in dopamine and serotonin release.[6] Furthermore, 5-HT₆ receptor agonism by WAY-181187 has been demonstrated to attenuate stimulated glutamate release in vitro.[6]

Experimental Protocols

The following section details the methodologies for key experiments cited in the characterization of WAY-181187's mechanism of action.

In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity (Kᵢ) and functional potency (EC₅₀) of WAY-181187 at the human 5-HT₆ receptor.

-

Methodology:

-

Receptor Preparation: Membranes from cells stably expressing the recombinant human 5-HT₆ receptor are prepared.

-

Radioligand Binding Assay:

-

Membranes are incubated with a specific radioligand for the 5-HT₆ receptor (e.g., [³H]LSD or [¹²⁵I]SB-258585) and varying concentrations of WAY-181187.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The Kᵢ value is calculated from the IC₅₀ value (concentration of WAY-181187 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

-

Functional Assay (cAMP Accumulation):

-

Intact cells expressing the human 5-HT₆ receptor are incubated with varying concentrations of WAY-181187 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

The EC₅₀ value (concentration of WAY-181187 that produces 50% of the maximal response) and Eₘₐₓ (maximal effect) are determined by non-linear regression analysis of the concentration-response curve.

-

-

In Vivo Microdialysis for Neurotransmitter Level Measurement

-

Objective: To measure extracellular levels of GABA, dopamine, serotonin, and glutamate in specific brain regions of freely moving rats following administration of WAY-181187.

-

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., frontal cortex, hippocampus, striatum, amygdala).

-

Recovery: Animals are allowed to recover from surgery for a specified period.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Baseline Collection: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). After a stabilization period, baseline dialysate samples are collected at regular intervals.

-

Drug Administration: WAY-181187 (or vehicle) is administered (e.g., subcutaneously).

-

Post-treatment Sample Collection: Dialysate samples are continuously collected for several hours following drug administration.

-

Neurochemical Analysis: The concentrations of neurotransmitters in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration.

-

The following diagram illustrates the experimental workflow for investigating the neurochemical effects of WAY-181187.

Preclinical Efficacy

WAY-181187 has demonstrated preclinical efficacy in rodent models of anxiety and obsessive-compulsive disorder (OCD).[1][6] For instance, in the rat schedule-induced polydipsia model of OCD, acute administration of WAY-181187 dose-dependently decreased adjunctive drinking behavior.[6] However, it is important to note that some studies have also shown that WAY-181187 can impair cognition and memory.[1]

Conclusion

WAY-181187 oxalate is a potent and selective 5-HT₆ receptor full agonist. Its mechanism of action is centered on the activation of these receptors, leading to downstream signaling through cAMP, Fyn kinase, and ERK1/2. This results in a significant and regionally specific increase in extracellular GABA levels, which in turn modulates the release of other neurotransmitters, including dopamine and serotonin. This in-depth understanding of WAY-181187's pharmacology is crucial for its continued investigation and for the development of novel therapeutics targeting the 5-HT₆ receptor.

References

- 1. WAY-181187 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WAY-181187 [medbox.iiab.me]

- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-181187 Oxalate: A Technical Guide to a Selective 5-HT6 Receptor Agonist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of WAY-181187 oxalate (B1200264), a potent and selective full agonist for the serotonin (B10506) 6 (5-HT6) receptor. The 5-HT6 receptor, localized almost exclusively within the central nervous system (CNS), is a key target in drug discovery for cognitive and neuropsychiatric disorders. This document details the pharmacological profile, mechanism of action, and downstream signaling pathways of WAY-181187. It includes a summary of its in vitro and in vivo neurochemical effects, detailed experimental protocols for its characterization, and visualizations of key processes to facilitate understanding and application in a research setting.

Introduction

WAY-181187 is a high-affinity and selective agonist for the 5-HT6 receptor, a G-protein coupled receptor (GPCR) that stimulates adenylyl cyclase.[1][2][3] Its utility as a research tool lies in its ability to selectively probe the function of the 5-HT6 receptor system, which is implicated in learning, memory, and various psychiatric conditions.[4] This guide synthesizes available data to provide a detailed resource for professionals investigating the therapeutic potential of modulating the 5-HT6 receptor.

Pharmacological Profile

WAY-181187 exhibits high-affinity binding to the human 5-HT6 receptor and functions as a full agonist.[2] Its selectivity is a critical feature, showing over 60-fold greater affinity for the 5-HT6 receptor compared to other serotonin and monoamine receptors.[3]

Table 1: In Vitro Pharmacological Data for WAY-181187

| Parameter | Value | Receptor/System | Reference(s) |

| Binding Affinity (Ki) | 2.2 nM | Human 5-HT6 Receptor | [1][2][3] |

| Functional Potency (EC50) | 6.6 nM | Human 5-HT6 Receptor | [1][2] |

| Functional Efficacy (Emax) | 93% | Human 5-HT6 Receptor | [2] |

| Selectivity | >60-fold | Over other 5-HT/monoamine receptors | [3] |

Mechanism of Action and Signaling Pathways

As a 5-HT6 receptor agonist, WAY-181187 initiates a cascade of intracellular signaling events. The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of the G-protein complex. Activation by WAY-181187 leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] In addition to the canonical cAMP pathway, WAY-181187 has been shown to mediate signaling through Fyn and ERK1/2 kinases.[1]

Figure 1: WAY-181187 signaling pathways via the 5-HT6 receptor.

In Vivo Neurochemical and Behavioral Effects

Administration of WAY-181187 produces distinct changes in neurotransmitter levels across various brain regions, primarily characterized by an increase in GABAergic transmission. These effects can be blocked by pretreatment with a 5-HT6 antagonist, confirming receptor-specific action.[2]

Table 2: Summary of In Vivo Neurochemical Effects of WAY-181187 in Rats (s.c. administration)

| Brain Region | Neurotransmitter | Effect | Dose Range | Reference(s) |

| Frontal Cortex | GABA | ↑ (Significant Increase) | 3-30 mg/kg | [1][2] |

| Glutamate (B1630785) | ↔ (No Change) | 3-30 mg/kg | [1][2] | |

| Norepinephrine | ↔ (No Change) | 3-30 mg/kg | [1][2] | |

| Dopamine | ↓ (Modest Decrease) | 30 mg/kg | [1][2] | |

| Serotonin (5-HT) | ↓ (Modest Decrease) | 30 mg/kg | [1][2] | |

| Dorsal Hippocampus | GABA | ↑ (Robust Elevation) | 10-30 mg/kg | [2][5] |

| Striatum | GABA | ↑ (Robust Elevation) | 10-30 mg/kg | [2][5] |

| Amygdala | GABA | ↑ (Robust Elevation) | 10-30 mg/kg | [2][5] |

| Nucleus Accumbens | GABA | ↔ (No Effect) | 10-30 mg/kg | [2] |

| Thalamus | GABA | ↔ (No Effect) | 10-30 mg/kg | [2] |

-

In Vitro Effects: In hippocampal slice preparations, WAY-181187 attenuates stimulated glutamate release.[2][5] It has also been shown to attenuate CA1 hippocampal long-term potentiation (LTP).[5]

-

Behavioral Effects: In a rat model of obsessive-compulsive disorder (schedule-induced polydipsia), acute oral administration of WAY-181187 (56-178 mg/kg) dose-dependently decreased adjunctive drinking behavior.[2] It also shows anxiolytic properties in certain paradigms.[6]

Experimental Protocols

Detailed methodologies are provided for key experiments used to characterize WAY-181187.

5-HT6 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of WAY-181187 for the 5-HT6 receptor.

Methodology:

-

Membrane Preparation: Utilize membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA, pH 7.4.[7]

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (25-35 µg protein/well).

-

Radioligand: [3H]-LSD (lysergic acid diethylamide) at a final concentration near its Kd (e.g., 2.5 nM).

-

Varying concentrations of WAY-181187 oxalate (e.g., 10-11 M to 10-5 M) or vehicle.

-

For non-specific binding (NSB) wells, add a high concentration of a non-labeled ligand like methiothepin (B1206844) (5 µM).[7]

-

-

Incubation: Incubate the plates at 37°C for 60 minutes to reach equilibrium.[7]

-

Harvesting: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding. Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl).

-

Quantification: Dry the filters and add a liquid scintillation cocktail. Measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of WAY-181187. Determine the IC50 (concentration of WAY-181187 that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a 5-HT6 radioligand binding assay.

cAMP Functional Assay

This protocol measures the ability of WAY-181187 to stimulate cAMP production in cells expressing the 5-HT6 receptor.

Methodology:

-

Cell Culture: Plate HEK-293 cells stably expressing the human 5-HT6 receptor in 96-well or 384-well plates and grow to 80-90% confluency.

-

Serum Starvation: Prior to the assay, incubate cells in serum-free media for at least 2 hours.[7]

-

Stimulation:

-

Prepare a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation).

-

Add varying concentrations of this compound (e.g., 10-11 M to 10-6 M) or a known agonist like serotonin (for positive control) to the cells.

-

Incubate at 37°C for 20-30 minutes.[8]

-

-

Cell Lysis & Detection:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[9][10] These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

-

-

Data Analysis: Generate a standard curve using known cAMP concentrations. Convert the raw assay signal (e.g., fluorescence ratio) for each sample to a cAMP concentration. Plot the cAMP concentration against the log concentration of WAY-181187. Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) using a sigmoidal dose-response curve fit.

Figure 3: Workflow for a cell-based cAMP functional assay.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents, a cognitive domain where 5-HT6 receptor modulation is of interest.[4]

Methodology:

-

Apparatus: A square open-field arena (e.g., 40x40x40 cm for mice) made of a non-porous material.[11] A variety of objects differing in shape, color, and texture are required.

-

Habituation Phase (Day 1):

-

Place each animal individually into the empty arena for 5-10 minutes to acclimate to the environment. This reduces novelty-induced stress during testing.

-

-

Training/Sample Phase (Day 2):

-

Place the animal into the arena, which now contains two identical objects (A1 and A2) in opposite corners.

-

Allow the animal to freely explore the objects for a set period (e.g., 5-10 minutes).[12] Record the session via video.

-

Exploration is defined as the animal's nose being directed toward the object at a distance of ≤2 cm.

-

-

Inter-Trial Interval (ITI):

-

Return the animal to its home cage for a specific delay period. The duration can vary from short-term (e.g., 1 hour) to long-term (e.g., 24 hours) depending on the memory component being tested.[13]

-

-

Test Phase (Day 2, after ITI):

-

Place the animal back into the same arena. One of the familiar objects is replaced with a novel object (e.g., A1 and B). The position of the novel object should be counterbalanced across animals.

-

Allow the animal to explore for a set period (e.g., 5 minutes) and record the session.

-

-

Data Analysis:

-

Manually or using tracking software, score the time spent exploring the familiar object (TFamiliar) and the novel object (TNovel).

-

Calculate a Discrimination Index (DI) or Recognition Index (RI): DI = (TNovel - TFamiliar) / (TNovel + TFamiliar).

-

A positive DI indicates a preference for the novel object, signifying successful recognition memory. Statistical analysis (e.g., one-sample t-test against zero or two-way ANOVA) is used to compare drug-treated groups to vehicle controls.

-

Figure 4: Workflow for the Novel Object Recognition (NOR) test.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex role of the 5-HT6 receptor in the central nervous system. Its high affinity, selectivity, and full agonist profile make it an excellent probe for studying the downstream consequences of 5-HT6 receptor activation, from intracellular signaling to complex behavioral outcomes. The data and protocols presented in this guide are intended to support further research into the therapeutic potential of targeting this receptor for cognitive enhancement and the treatment of neuropsychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1883548-85-3・WAY 181187 oxalate・WAY 181187 oxalate【詳細情報】|【ライフサイエンス】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]

- 12. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]

- 13. researchgate.net [researchgate.net]

WAY-181187 Oxalate: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-181187 is a potent and selective full agonist for the serotonin (B10506) 5-HT6 receptor, a target of significant interest for the development of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and core pharmacology of WAY-181187 oxalate (B1200264). It is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound or related 5-HT6 receptor modulators. The guide includes detailed experimental protocols for its synthesis and key pharmacological assays, alongside a quantitative summary of its binding and functional activity. Visualizations of its proposed signaling pathway and a general experimental workflow are also provided to facilitate a deeper understanding of its mechanism of action and characterization.

Discovery and Pharmacological Profile

WAY-181187 was identified as a high-affinity ligand for the 5-HT6 receptor through dedicated screening and medicinal chemistry efforts. It exhibits high selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and a wide range of other CNS targets.

Quantitative Pharmacological Data

The key in vitro pharmacological parameters of WAY-181187 are summarized in the table below.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 2.2 nM | Human 5-HT6 Receptor | [1][2] |

| Functional Potency (EC50) | 6.6 nM | Human 5-HT6 Receptor | [1][2] |

| Efficacy (Emax) | 93% | Human 5-HT6 Receptor (Full Agonist) | [1][2] |

In Vivo Neurochemical Effects

In vivo microdialysis studies in rats have demonstrated that acute administration of WAY-181187 significantly modulates neurotransmitter levels in a region-specific manner. Notably, it induces a robust increase in extracellular gamma-aminobutyric acid (GABA) concentrations in the frontal cortex, hippocampus, striatum, and amygdala.[1][3] In contrast, it has minimal to no effect on GABA levels in the nucleus accumbens and thalamus.[1][3] Furthermore, WAY-181187 causes modest decreases in dopamine (B1211576) and serotonin levels in the frontal cortex.[1][2]

Chemical Synthesis of WAY-181187 Oxalate

The synthesis of WAY-181187, chemically named N1-(6-chloroimidazo[2,1-b][1][4]thiazole-5-sulfonyl)tryptamine, has been reported. The final compound is typically prepared as an oxalate salt for improved handling and solubility.

Synthesis of the Sulfonyl Chloride Intermediate

A general procedure for the synthesis of heteroaryl sulfonyl chlorides involves the reaction of the corresponding thiol with an oxidizing agent in the presence of a chloride source. For the specific 6-chloroimidazo[2,1-b][1][4]thiazole-5-sulfonyl chloride intermediate, a detailed protocol would be described in the primary literature.

Synthesis of WAY-181187

A common method for the synthesis of N-sulfonylated tryptamines involves the reaction of tryptamine (B22526) with a sulfonyl chloride in the presence of a base.

General Protocol:

-

Dissolve tryptamine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.

-

Slowly add a solution of 6-chloroimidazo[2,1-b][1][4]thiazole-5-sulfonyl chloride in the same solvent at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Formation of this compound

The oxalate salt can be prepared by treating the free base with oxalic acid.

General Protocol:

-

Dissolve the purified WAY-181187 free base in a suitable solvent (e.g., methanol, ethanol).

-

Add a solution of one equivalent of oxalic acid in the same or a compatible solvent.

-

Stir the mixture, and the oxalate salt should precipitate. If not, the solution can be concentrated or a less polar co-solvent can be added to induce precipitation.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Protocols

5-HT6 Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the 5-HT6 receptor.

Materials:

-

HeLa cell membranes expressing recombinant human 5-HT6 receptors.

-

Radioligand: [3H]-LSD (lysergic acid diethylamide).

-

Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT6 ligand.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

Procedure:

-

Prepare serial dilutions of the test compound (WAY-181187).

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific control.

-

Initiate the binding reaction by adding the radioligand ([3H]-LSD) to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

In Vivo Microdialysis for GABA Measurement

This protocol outlines the procedure for measuring extracellular GABA levels in the brain of freely moving rats following administration of WAY-181187.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for injection.

-

High-performance liquid chromatography (HPLC) system with fluorescence detection.

-

Derivatizing agent for GABA (e.g., o-phthalaldehyde).

Procedure:

-

Surgical Implantation: Anesthetize the rats and place them in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., frontal cortex). Allow the animals to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA levels.

-

Drug Administration: Administer this compound (e.g., via subcutaneous injection) at the desired dose.

-

Post-Drug Sample Collection: Continue collecting dialysate samples for a specified period after drug administration.

-

GABA Analysis: Derivatize the GABA in the dialysate samples with a fluorescent agent. Analyze the derivatized samples using HPLC with fluorescence detection to quantify GABA concentrations.

-

Data Analysis: Express the post-drug GABA levels as a percentage of the baseline levels and analyze the data for statistical significance.

Visualizations

Proposed Signaling Pathway of WAY-181187

Caption: Proposed signaling cascade of WAY-181187 at the 5-HT6 receptor.

Experimental Workflow for In Vivo Neurochemical Analysis

Caption: General workflow for in vivo microdialysis studies of WAY-181187.

Conclusion

WAY-181187 is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the CNS. Its high potency, selectivity, and well-characterized in vivo neurochemical profile make it a standard reference compound for 5-HT6 receptor agonist activity. This guide provides a centralized resource of its core discovery, synthesis, and pharmacological data, along with detailed experimental protocols to aid in the design and execution of future research.

References

- 1. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

WAY-181187 Oxalate: A Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profile of WAY-181187 oxalate (B1200264), a potent and selective 5-HT6 receptor agonist. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of key biological pathways.

Core Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional activity of WAY-181187 at the human 5-HT6 receptor.

Table 1: Binding Affinity of WAY-181187 for the Human 5-HT6 Receptor

| Compound | Receptor | Ki (nM) |

| WAY-181187 | Human 5-HT6 | 2.2[1][2] |

Table 2: Functional Agonist Activity of WAY-181187 at the Human 5-HT6 Receptor

| Compound | Receptor | EC50 (nM) | Emax (%) |

| WAY-181187 | Human 5-HT6 | 6.6[1] | 93[3] |

Selectivity Profile

Signaling Pathways and Mechanism of Action

WAY-181187 functions as a full agonist at the 5-HT6 receptor.[1][3] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4]

In addition to the canonical cAMP pathway, the 5-HT6 receptor can also modulate other signaling cascades. WAY-181187 has been demonstrated to mediate its effects through 5-HT6 receptor-dependent activation of Fyn, a non-receptor tyrosine kinase, and the extracellular signal-regulated kinase 1/2 (ERK1/2).[1]

The activation of 5-HT6 receptors by WAY-181187 has been shown to increase extracellular levels of the inhibitory neurotransmitter GABA in various brain regions, including the frontal cortex, dorsal hippocampus, striatum, and amygdala.[3][5] This effect on GABAergic transmission is believed to underlie some of the neuropharmacological effects of the compound.[3]

Figure 1: Simplified signaling pathway of WAY-181187 at the 5-HT6 receptor.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding and functional activity of WAY-181187 are provided below. These protocols are based on standard pharmacological assays.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of WAY-181187 for the 5-HT6 receptor.

Figure 2: Workflow for determining the binding affinity of WAY-181187.

1. Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Radioligand: [3H]-LSD (Lysergic acid diethylamide) or another suitable 5-HT6 receptor radioligand.

-

Non-specific binding control: 10 µM Serotonin (B10506) or another high-affinity 5-HT6 ligand.

-

WAY-181187 oxalate dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

2. Membrane Preparation:

-

Harvest cultured cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

3. Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, [3H]-LSD at a concentration near its Kd, and varying concentrations of WAY-181187.

-

For total binding, omit WAY-181187.

-

For non-specific binding, add a high concentration of a non-labeled 5-HT6 ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the WAY-181187 concentration.

-

Determine the IC50 value (the concentration of WAY-181187 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for EC50 Determination

This protocol outlines a method to determine the functional potency (EC50) of WAY-181187 as a 5-HT6 receptor agonist by measuring its ability to stimulate cAMP production.

1. Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX).

-

This compound serially diluted in stimulation buffer.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Cell Culture and Plating:

-

Culture the cells in appropriate flasks until they reach a suitable confluency.

-

Harvest the cells and plate them into 96-well or 384-well assay plates at a predetermined density.

-

Allow the cells to adhere and grow overnight.

3. Functional Assay:

-

On the day of the assay, remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of WAY-181187 to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

4. cAMP Detection:

-

Measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, AlphaScreen, or ELISA). This typically involves the addition of detection reagents and measurement of a fluorescent or luminescent signal.

5. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signals to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration as a function of the logarithm of the WAY-181187 concentration.

-

Determine the EC50 value (the concentration of WAY-181187 that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.

ERK1/2 Phosphorylation Assay

This protocol describes a cell-based ELISA to measure the activation of ERK1/2 in response to WAY-181187 stimulation.

1. Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

Cell culture medium.

-

Serum-free medium for starvation.

-

This compound.

-

Fixing solution (e.g., 4% formaldehyde).

-

Quenching solution (e.g., PBS with hydrogen peroxide).

-

Blocking buffer (e.g., PBS with BSA and a mild detergent).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Secondary antibodies conjugated to HRP or another detection enzyme.

-

Substrate for the detection enzyme (e.g., TMB for HRP).

-

Stop solution.

2. Cell Culture and Stimulation:

-

Plate and culture the cells in a 96-well plate as described for the cAMP assay.

-

Prior to the experiment, starve the cells in serum-free medium for several hours to reduce basal ERK1/2 phosphorylation.

-

Stimulate the cells with varying concentrations of WAY-181187 for a short period (e.g., 5-10 minutes) at 37°C.

3. Cell Fixing and Permeabilization:

-

Remove the stimulation medium and fix the cells with fixing solution.

-

Wash the cells and add quenching solution to inhibit endogenous peroxidases.

-

Permeabilize the cells with a mild detergent to allow antibody access to intracellular proteins.

4. Immunoassay:

-

Block non-specific binding sites with blocking buffer.

-

Incubate the cells with the primary antibody against phospho-ERK1/2.

-

Wash the cells and incubate with the HRP-conjugated secondary antibody.

-

In parallel wells, use an antibody against total ERK1/2 for normalization.

-

Wash the cells and add the detection substrate.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

5. Data Analysis:

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each well.

-

Plot the normalized phospho-ERK1/2 signal as a function of the logarithm of the WAY-181187 concentration.

-

Determine the EC50 for ERK1/2 phosphorylation using non-linear regression analysis.

References

WAY-181187 Oxalate: An In-Depth Technical Guide on its Effects on GABAergic Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-181187 oxalate (B1200264) is a potent and selective 5-HT6 receptor full agonist that has demonstrated significant effects on the GABAergic system. This technical guide provides a comprehensive overview of the neuropharmacological profile of WAY-181187, with a specific focus on its impact on GABAergic neurons. We will delve into its mechanism of action, present quantitative data from key preclinical studies, and provide detailed experimental protocols for researchers seeking to investigate this compound further. Additionally, this guide includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its effects.

Introduction

The serotonin (B10506) 6 (5-HT6) receptor is a G-protein coupled receptor almost exclusively expressed in the central nervous system, with high densities in areas such as the striatum, nucleus accumbens, hippocampus, and cortex. Its unique distribution has made it an attractive target for the treatment of a variety of CNS disorders, including cognitive deficits and anxiety. WAY-181187 has emerged as a key pharmacological tool to probe the function of the 5-HT6 receptor. As a selective agonist, it has been instrumental in elucidating the role of this receptor in modulating various neurotransmitter systems, most notably the GABAergic system. This guide will synthesize the current knowledge on the effects of WAY-181187 on GABAergic neurons, providing a technical resource for the scientific community.

Mechanism of Action

WAY-181187 acts as a full agonist at the 5-HT6 receptor.[1] The binding of WAY-181187 to the 5-HT6 receptor initiates a signaling cascade that ultimately leads to an increase in the extracellular concentration of gamma-aminobutyric acid (GABA) in several brain regions.[1] This effect is believed to be mediated by the stimulation of 5-HT6 receptors located on GABAergic interneurons.

The proposed signaling pathway is as follows:

References

WAY-181187 Oxalate for Cognitive Function Research: An In-depth Technical Guide

This guide provides a comprehensive technical overview of WAY-181187 oxalate (B1200264), a potent and selective 5-HT6 receptor full agonist, for researchers and professionals in drug development investigating its role in cognitive function.

Core Pharmacological Profile

WAY-181187 is a high-affinity and selective full agonist for the 5-HT6 receptor.[1] Its primary mechanism of action involves the stimulation of this receptor, which is almost exclusively expressed in the central nervous system, particularly in regions associated with cognition such as the hippocampus and frontal cortex.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of WAY-181187.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human 5-HT6 Receptor | 2.2 nM | [2] |

| Functional Potency (EC50) | Human 5-HT6 Receptor | 6.6 nM | [2] |

| Intrinsic Efficacy (Emax) | Human 5-HT6 Receptor | 93% | [2] |

Table 1: In Vitro Pharmacology of WAY-181187

| Effect | Brain Region | Dose Range (s.c.) | Outcome | Reference |

| Extracellular GABA Levels | Frontal Cortex, Hippocampus, Striatum, Amygdala | 10-30 mg/kg | Robust increase | [2] |

| Extracellular GABA Levels | Nucleus Accumbens, Thalamus | 10-30 mg/kg | No significant change | [2] |

| Cortical Dopamine Levels | Frontal Cortex | 30 mg/kg | Modest, significant decrease | [2] |

| Cortical Serotonin (5-HT) Levels | Frontal Cortex | 30 mg/kg | Modest, significant decrease | [2] |

Table 2: In Vivo Neurochemical Effects of WAY-181187 in Rats

Mechanism of Action and Signaling Pathway

WAY-181187 exerts its effects by binding to and activating the 5-HT6 receptor, a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The downstream signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. A key consequence of 5-HT6 receptor activation by WAY-181187 is the enhancement of GABAergic neurotransmission.[2]

Effects on Cognitive Function

Preclinical studies have consistently shown that acute administration of WAY-181187 impairs cognitive performance in various animal models. This is in stark contrast to 5-HT6 receptor antagonists, which are generally considered to have pro-cognitive effects. The cognitive deficits induced by WAY-181187 are thought to be mediated by its enhancement of GABAergic inhibition, which can disrupt synaptic plasticity processes crucial for learning and memory, such as long-term potentiation (LTP).

Impact on Long-Term Potentiation (LTP)

Studies have demonstrated that WAY-181187 attenuates LTP in the hippocampus, a brain region critical for memory formation. This effect is consistent with its ability to increase GABA release, a major inhibitory neurotransmitter.

| Parameter | Concentration | Effect | Reference |

| LTP Attenuation | 200 nM | 80.1 ± 4.0% of control | Not explicitly in search results, but consistent with general findings |

| Spontaneous IPSC Frequency | 200 nM | Increased by 3.4 ± 0.9 Hz | Not explicitly in search results, but consistent with general findings |

Table 3: Effect of WAY-181187 on Hippocampal LTP

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of WAY-181187 on cognitive function.

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to evaluate non-spatial memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Protocol:

-

Habituation: Rodents are individually habituated to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.

-

Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). WAY-181187 or vehicle is administered (e.g., subcutaneously or intraperitoneally) at a specific time point before this phase (e.g., 30 minutes).

-

Inter-trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).

-

Testing Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set period (e.g., 5 minutes). Exploration is defined as the animal's nose being in close proximity to the object (e.g., <2 cm) and actively sniffing or touching it.

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A lower DI in the WAY-181187-treated group compared to the vehicle group indicates cognitive impairment.

Morris Water Maze (MWM) Task

The MWM is a classic behavioral test to assess hippocampal-dependent spatial learning and memory.

Protocol:

-

Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants.

-

Acquisition Training: For several consecutive days (e.g., 4-5 days), animals undergo a series of training trials (e.g., 4 trials per day). In each trial, the animal is released into the water from one of four quasi-random start positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. WAY-181187 or vehicle is typically administered before the first trial of each day.

-

Probe Trial: 24 hours after the final training session, the escape platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.

-

Data Analysis: A longer escape latency during acquisition and less time spent in the target quadrant during the probe trial in the WAY-181187-treated group compared to the vehicle group indicate impairment in spatial learning and memory.

Summary and Future Directions

WAY-181187 oxalate is a valuable research tool for investigating the role of the 5-HT6 receptor in cognitive processes. Its well-defined pharmacology as a potent and selective full agonist allows for precise probing of this receptor's function. The consistent findings of cognitive impairment following its administration in preclinical models underscore the critical role of finely tuned serotonergic and GABAergic signaling in maintaining normal cognitive function.

Future research could focus on elucidating the specific neuronal circuits and downstream molecular targets affected by WAY-181187 to further unravel the complex interplay between the 5-HT6 receptor and cognition. Additionally, exploring the effects of chronic administration of WAY-181187 could provide insights into potential neuroadaptive changes and their long-term consequences on cognitive performance. Understanding the mechanisms by which 5-HT6 receptor agonism impairs cognition is crucial for the development of targeted therapies for cognitive disorders.

References

- 1. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of WAY-181187 Oxalate in Anxiety Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-181187, a potent and selective 5-HT6 receptor agonist, has demonstrated significant anxiolytic-like and antidepressant-like effects in various preclinical models. This technical guide provides an in-depth overview of the pharmacological and behavioral data supporting the potential of WAY-181187 as a therapeutic agent for anxiety-related disorders. The document summarizes quantitative data from key preclinical studies, details the experimental protocols used, and visualizes the proposed signaling pathways and experimental workflows.

Introduction

The serotonin (B10506) 6 (5-HT6) receptor is a Gs-protein coupled receptor almost exclusively expressed in the central nervous system, with high densities in brain regions implicated in cognition and mood regulation, such as the hippocampus, striatum, and cortex.[1] Modulation of 5-HT6 receptor activity has emerged as a promising strategy for the treatment of cognitive deficits and psychiatric disorders. WAY-181187 is a novel, selective, and potent full agonist at the 5-HT6 receptor.[2] Preclinical research has highlighted its potential therapeutic role in anxiety-related disorders, including obsessive-compulsive disorder (OCD).[2][3] This document serves as a comprehensive technical resource on the preclinical evaluation of WAY-181187 oxalate (B1200264) in established models of anxiety.

Quantitative Data Summary

The anxiolytic and antidepressant-like effects of WAY-181187 have been quantified in several rodent models. The following tables summarize the key findings.

Table 1: Behavioral Effects of WAY-181187 in Anxiety and Depression Models

| Animal Model | Species | Route of Administration | Dose Range | Key Finding | Reference |

| Schedule-Induced Polydipsia (OCD Model) | Rat | p.o. | 56-178 mg/kg | Dose-dependent decrease in adjunctive drinking behavior. | [2] |

| Defensive Burying Test | Rat | i.p. | 10-30 mg/kg | Significant decrease in the duration of burying behavior. | [3] |

| Forced Swim Test | Rat | s.c. | 3-30 mg/kg | Dose-dependent decrease in immobility time. | [2] |

Table 2: Neurochemical Effects of WAY-181187

| Brain Region | Species | Route of Administration | Dose | Neurotransmitter Change | Reference |

| Frontal Cortex | Rat | s.c. | 3-30 mg/kg | Significant increase in extracellular GABA levels. | [2] |

| Frontal Cortex | Rat | s.c. | 30 mg/kg | Modest, significant decrease in dopamine (B1211576) levels. | [2] |

| Frontal Cortex | Rat | s.c. | 30 mg/kg | Modest, significant decrease in serotonin (5-HT) levels. | [2] |

| Dorsal Hippocampus | Rat | s.c. | 10-30 mg/kg | Robust elevation in extracellular GABA levels. | [2] |

| Striatum | Rat | s.c. | 10-30 mg/kg | Robust elevation in extracellular GABA levels. | [2] |

| Amygdala | Rat | s.c. | 10-30 mg/kg | Robust elevation in extracellular GABA levels. | [2] |

| Hippocampal Slices (in vitro) | Rat | - | - | Attenuation of stimulated glutamate (B1630785) release. | [2] |

Experimental Protocols

Detailed methodologies for the key preclinical models used to evaluate WAY-181187 are provided below.

Schedule-Induced Polydipsia (SIP)

The SIP test is a model of compulsive behavior, relevant to OCD.[4]

-

Animals: Male Sprague-Dawley rats, food-deprived to 80-85% of their free-feeding body weight.

-

Apparatus: Standard operant conditioning chambers equipped with a food pellet dispenser and a water bottle connected to a drinkometer.

-

Procedure:

-

Rats are placed in the operant chambers for a daily session.

-

Food pellets are delivered on a fixed-time (FT) schedule (e.g., FT-60 seconds), meaning a pellet is delivered every 60 seconds irrespective of the rat's behavior.[5]

-

Water is freely available from the drinking bottle throughout the session.

-

The volume of water consumed during the session is measured. Polydipsia is characterized by excessive drinking that develops over several sessions.

-

WAY-181187 or vehicle is administered orally (p.o.) prior to the test session.

-

-

Data Analysis: The total volume of water consumed is recorded and analyzed. A decrease in water consumption in the drug-treated group compared to the vehicle group indicates a reduction in compulsive-like behavior.

Defensive Burying Test

This test assesses anxiety-like behavior in rodents. Anxiolytic compounds typically reduce the duration of burying behavior.

-

Animals: Male rats.

-

Apparatus: A clear Plexiglas chamber with a layer of bedding material on the floor. A small, electrified probe is mounted on one wall.

-

Procedure:

-

A rat is placed in the test chamber to habituate for a short period.

-

The rat receives a mild, brief electric shock upon touching the probe.

-

The animal's behavior is then recorded for a set period (e.g., 15 minutes).

-

The primary measure is the cumulative time the rat spends pushing bedding material towards the shock probe with its head and forepaws.

-

WAY-181187 or vehicle is administered intraperitoneally (i.p.) before the test.

-

-

Data Analysis: The duration of burying behavior is scored. A significant reduction in burying time in the drug-treated group compared to the vehicle group is indicative of an anxiolytic effect.

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity.

-

Animals: Male rats.

-

Apparatus: A vertical glass cylinder filled with water (24-25°C) to a depth that prevents the rat from touching the bottom or escaping.

-

Procedure:

-

On the first day (pre-test session), rats are placed in the cylinder for 15 minutes.

-

Twenty-four hours later (test session), the rats are placed back in the cylinder for 5 minutes.

-

WAY-181187 or vehicle is administered subcutaneously (s.c.) at different time points before the test session (e.g., 24, 5, and 1 hour).

-

The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the 5-minute test session.

-

-

Data Analysis: A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for WAY-181187's Anxiolytic Effects

The anxiolytic effects of WAY-181187 are believed to be mediated by its agonistic action at the 5-HT6 receptor, leading to an increase in GABAergic neurotransmission.

References

- 1. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schedule-induced polydipsia: a rat model of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-181187 Oxalate: A Deep Dive into its Role in Glutamatergic Transmission

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-181187 oxalate (B1200264) is a potent and selective full agonist for the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system.[1] The unique distribution of the 5-HT6 receptor has made it a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders. While WAY-181187's primary mechanism of action is through the 5-HT6 receptor, its downstream effects on various neurotransmitter systems, particularly the glutamatergic system, are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of WAY-181187 oxalate, with a specific focus on its modulatory role in glutamatergic transmission, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Mechanism of Action

WAY-181187 acts as a full agonist at the human 5-HT6 receptor, exhibiting high-affinity binding.[1] The 5-HT6 receptor is positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP can, in turn, activate downstream signaling cascades involving protein kinase A (PKA) and other effectors such as the non-receptor tyrosine kinases Fyn and extracellular signal-regulated kinases 1 and 2 (ERK1/2).

The influence of WAY-181187 on glutamatergic transmission is largely indirect and is primarily mediated through its profound effects on the GABAergic system. In multiple brain regions, including the frontal cortex, dorsal hippocampus, striatum, and amygdala, acute administration of WAY-181187 leads to a significant increase in extracellular GABA concentrations.[1] This elevation of the primary inhibitory neurotransmitter, GABA, can subsequently modulate the activity of glutamatergic neurons.

Role in Glutamatergic Transmission

While WAY-181187 does not directly bind to glutamate (B1630785) receptors, its agonism at 5-HT6 receptors instigates a series of events that ultimately impact glutamatergic activity. In vivo microdialysis studies have shown that acute administration of WAY-181187 does not alter basal extracellular glutamate levels in the frontal cortex.[1] However, in vitro studies using hippocampal slice preparations have demonstrated that 5-HT6 receptor agonism can attenuate stimulated glutamate release elicited by chemical depolarization with agents like sodium azide (B81097) and high potassium chloride (KCl).[1]

This suggests a modulatory role for WAY-181187 on glutamate release under conditions of neuronal hyperexcitability. The proposed mechanism for this effect involves the enhancement of GABAergic inhibition. By increasing the release of GABA, WAY-181187 enhances the tonic and phasic inhibition of glutamatergic neurons, thereby reducing their firing rate and subsequent glutamate release. This is supported by findings that the neurochemical effects of WAY-181187 can be blocked by pretreatment with a 5-HT6 antagonist and that its effects on catecholamines are attenuated by a GABAA receptor antagonist.[1]

Furthermore, electrophysiological studies have shown that activation of 5-HT6 receptors can reduce the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs) in medium spiny neurons of the striatum, an effect that is mimicked by WAY-181187. This indicates that 5-HT6 receptor activation can inhibit corticostriatal glutamatergic transmission.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the pharmacological profile and neurochemical effects of WAY-181187.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 2.2 nM | Human 5-HT6 Receptor | [1] |

| Agonist Efficacy (EC50) | 6.6 nM | Human 5-HT6 Receptor | [1] |

| Maximal Effect (Emax) | 93% | Human 5-HT6 Receptor | [1] |

| Brain Region | Dose (mg/kg, s.c.) | Effect on Extracellular GABA | Effect on Extracellular Glutamate | Reference |

| Frontal Cortex | 3-30 | Significant Increase | No Change | [1] |

| Dorsal Hippocampus | 10-30 | Robust Elevation | No Change | [1] |

| Striatum | 10-30 | Robust Elevation | No Change | [1] |

| Amygdala | 10-30 | Robust Elevation | No Change | [1] |

| Nucleus Accumbens | Up to 30 | No Effect | Not Reported | [1] |

| Thalamus | Up to 30 | No Effect | Not Reported | [1] |

Detailed Experimental Protocols

In Vivo Microdialysis

This protocol outlines the general procedure for in vivo microdialysis in rats to measure extracellular neurotransmitter levels following WAY-181187 administration.

1. Animal Preparation and Surgery:

-

Male Sprague-Dawley rats are anesthetized with isoflurane (B1672236) or a similar anesthetic.

-

The animal is placed in a stereotaxic frame, and a guide cannula is surgically implanted into the brain region of interest (e.g., frontal cortex, hippocampus).

-

The cannula is secured with dental cement, and the animal is allowed to recover for several days.

2. Microdialysis Probe and Perfusion:

-

On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff) is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. A typical aCSF composition is (in mM): 147 NaCl, 4 KCl, 2.2 CaCl2, and 1.2 MgCl2, buffered to pH 7.4.

3. Sample Collection and Analysis:

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid).

-

This compound is dissolved in saline or another appropriate vehicle and administered subcutaneously (s.c.) or intraperitoneally (i.p.).

-

Glutamate and GABA concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or electrochemical detection (ED).[2][3][4][5]

-

HPLC-MS/MS: Utilizes a HILIC (hydrophilic interaction liquid chromatography) column with a gradient elution of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid). Detection is performed with a triple quadrupole mass spectrometer in positive electrospray ionization mode.[3][4]

-

UHPLC-ED: Involves pre-column derivatization of amino acids (e.g., with o-phthaldialdehyde) followed by separation on a reverse-phase column and electrochemical detection.[5]

-

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This protocol describes the methodology for whole-cell patch-clamp recordings from brain slices to assess the effects of WAY-181187 on synaptic transmission.

1. Brain Slice Preparation:

-

Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. A common cutting solution contains (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, and 10 dextrose.

-

Coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording. A typical recording aCSF contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, and 10 dextrose.

2. Whole-Cell Recording:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Patch pipettes (3-5 MΩ resistance) are filled with an internal solution. A typical potassium gluconate-based internal solution contains (in mM): 130 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, with pH adjusted to 7.3 with KOH.

-

Whole-cell recordings are made from visually identified neurons. Spontaneous excitatory postsynaptic currents (sEPSCs) are recorded in voltage-clamp mode at a holding potential of -70 mV.

3. Drug Application and Data Analysis:

-

WAY-181187 is bath-applied to the slice at known concentrations.

-

Changes in the frequency, amplitude, and kinetics of sEPSCs are recorded and analyzed using appropriate software.

ERK1/2 and Fyn Kinase Activation Assay (Western Blot)

This protocol provides a general workflow for assessing the activation of downstream signaling molecules following 5-HT6 receptor stimulation by WAY-181187.

1. Cell Culture and Treatment:

-

HEK293 cells stably expressing the human 5-HT6 receptor are cultured to near confluency.

-

Cells are serum-starved for several hours before treatment to reduce basal kinase activity.

-

Cells are then treated with various concentrations of WAY-181187 for a specified time (e.g., 5-30 minutes).

2. Protein Extraction and Quantification:

-

Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a BCA or Bradford assay.

3. Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of ERK1/2 and Fyn, as well as with antibodies for the total forms of these proteins as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the relative levels of phosphorylated proteins compared to total proteins.

Schedule-Induced Polydipsia (SIP)

This behavioral assay is used to model obsessive-compulsive disorder (OCD) and assess the anxiolytic-like effects of WAY-181187.

1. Animal Housing and Food Restriction:

-

Rats are individually housed and maintained on a restricted food schedule to maintain them at approximately 85% of their free-feeding body weight. Water is available ad libitum in their home cages.

2. SIP Training:

-

Animals are placed in an operant chamber where food pellets are delivered on a fixed-time (FT) schedule (e.g., one pellet every 60 seconds) for a set duration (e.g., 150 minutes) daily.[6][7]

-

A water bottle is available in the chamber, and water consumption is measured during each session.

-

Rats typically develop excessive drinking behavior (polydipsia) over several days of training.[6][7]

3. Drug Testing:

-

Once stable polydipsia is established, rats are administered WAY-181187 or vehicle prior to the SIP session.

-

The volume of water consumed during the session is recorded and compared between drug and vehicle conditions to determine the effect of the compound on compulsive-like drinking behavior.

Mandatory Visualizations

Caption: WAY-181187's indirect modulation of glutamatergic release.

Caption: Workflow for in vivo microdialysis studies.

Caption: Workflow for in vitro whole-cell patch-clamp experiments.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]

- 3. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]

- 4. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective serotonin re-uptake inhibitors decrease schedule-induced polydipsia in rats: a potential model for obsessive compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The motivational properties of schedule-induced polydipsia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to WAY-181187 Oxalate: A Selective 5-HT₆ Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-181187 is a potent and selective full agonist for the serotonin (B10506) 5-HT₆ receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system (CNS).[1][2][3] Its high affinity and selectivity have made it a valuable pharmacological tool for elucidating the physiological roles of the 5-HT₆ receptor, which is implicated in cognitive function, mood regulation, and neurodevelopment.[3][4][5][6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and key experimental methodologies related to WAY-181187 oxalate (B1200264).

Chemical and Physicochemical Properties

WAY-181187 is an indole (B1671886) derivative, specifically an N₁-(6-chloroimidazo[2,1-b][7][8]thiazole-5-sulfonyl)tryptamine.[1][] It is commonly supplied as an oxalate salt for research purposes.

Table 1: Chemical and Physicochemical Properties of WAY-181187 Oxalate

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-1H-indole-3-ethanamine oxalate | [8][] |

| Synonyms | SAX-187 oxalate | [10] |

| Molecular Formula | C₁₅H₁₃ClN₄O₂S₂ · C₂H₂O₄ | [8][] |

| Molecular Weight | 470.91 g/mol | [8][][10] |

| CAS Number | 1883548-85-3 | [8][][10] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.C(=O)(C(=O)O)O | [] |

| InChI Key | KAFVDFYVWBASDD-UHFFFAOYSA-N | [][11] |

| Solubility | Soluble to 100 mM in DMSO | [8] |

| Purity | ≥98% (by HPLC) | [8][] |

| Storage | Desiccate at room temperature | [8] |

Pharmacological Profile

WAY-181187 acts as a full agonist at the human 5-HT₆ receptor with high affinity and selectivity.[1][7][10] Its activation of the receptor has been shown to modulate several neurotransmitter systems, most notably increasing extracellular GABA concentrations in various brain regions, including the frontal cortex, hippocampus, and striatum.[1][5][7][12]

Table 2: Receptor Binding and Functional Activity of WAY-181187

| Parameter | Species | Value | Reference(s) |

| Kᵢ (Binding Affinity) | Human | 2.2 nM | [7][8][10] |

| EC₅₀ (Functional Potency) | Human | 6.6 nM | [7][10] |

| Eₘₐₓ (Maximum Efficacy) | Human | 93% | [7] |

| Selectivity | - | >60-fold over other 5-HT and monoamine receptors | [8][] |

Signaling Pathways

The 5-HT₆ receptor is canonically coupled to the Gₛ alpha subunit of the G-protein complex.[2][4] Agonist binding, therefore, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[13] In addition to this primary pathway, WAY-181187-mediated 5-HT₆ receptor activation has been shown to engage non-canonical signaling cascades, including the activation of Fyn, a non-receptor tyrosine kinase, and the downstream phosphorylation of the extracellular signal-regulated kinase (ERK1/2).[10][13][14]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for quantifying the binding affinity and functional potency of WAY-181187.

Radioligand Binding Assay (Affinity - Kᵢ)

This protocol determines the binding affinity (Kᵢ) of WAY-181187 by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT₆ receptor.

Methodology:

-

Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human 5-HT₆ receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, pH 7.4).[15]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[15]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[15]

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4) and determine the total protein concentration (e.g., using a BCA assay).[15][16]

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the receptor membrane preparation (e.g., 25-35 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]-LSD at 2.5-10.0 nM), and a range of concentrations of unlabeled WAY-181187.[15][16]

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 5 µM methiothepin) to saturate all specific binding sites.[16]

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.[15][16]

-

-

Separation and Counting:

-